4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a unique combination of functional groups, including a hydroxybenzotriazole moiety and a tetrahydrothiopyran dioxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves a multi-step process. One common method includes the copper-catalyzed click reaction of azides with alkynes to form the 1,2,3-triazole ring . The reaction conditions often involve the use of copper(I) catalysts and appropriate solvents to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzoquinone derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Scientific Research Applications
4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for hydrolyzing acetylcholine in the nervous system . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzotriazole (HOBt): A related compound used in peptide synthesis to suppress racemization.
1,2,3-Triazoles: A class of compounds known for their biological activities and use in click chemistry.
Benzothiadiazine-1,1-dioxide:
Uniqueness
4-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to its combination of a hydroxybenzotriazole moiety and a tetrahydrothiopyran dioxide ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O3S |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
1-(1,1-dioxothian-4-yl)benzotriazol-4-ol |
InChI |
InChI=1S/C11H13N3O3S/c15-10-3-1-2-9-11(10)12-13-14(9)8-4-6-18(16,17)7-5-8/h1-3,8,15H,4-7H2 |
InChI Key |
AJKFIZPNHIURFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C3=C(C(=CC=C3)O)N=N2 |
Origin of Product |
United States |
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